N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines a quinoline core with a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Final Modifications: The final steps may involve methylation and chlorination reactions to introduce the specific substituents on the phenyl ring and the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new materials, catalysts, and dyes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The quinoline core can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarial agents.
Sulfonamide Derivatives: Compounds like sulfamethoxazole, which is used as an antibiotic.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its combined structural features of both quinoline and sulfonamide groups. This combination allows it to exhibit a broader range of biological activities and makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-11-15-10-14(8-12-4-3-7-22(18(12)15)19(11)23)27(24,25)21-13-5-6-17(26-2)16(20)9-13/h5-6,8-11,21H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQRIPINTJWJDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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